Bienvenue dans la boutique en ligne BenchChem!

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid

Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

Secure the (E)-stereoisomer of this versatile styrylsulfonamide, designed for superior target engagement over Z-isomer or saturated analogs. With a para-benzoic acid handle (zinc-binding group), an α,β-unsaturated sulfonamide warhead for covalent inhibition, and an ideal XLogP3 of 3.0 for permeability without excess lipophilicity, this scaffold enables focused library synthesis for isoform-selective CA (I, II, IX, XII) inhibitors. Dual orthogonal conjugation sites allow rapid amide/ester diversification.

Molecular Formula C15H12ClNO4S
Molecular Weight 337.77
CAS No. 1013296-98-4
Cat. No. B2532963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid
CAS1013296-98-4
Molecular FormulaC15H12ClNO4S
Molecular Weight337.77
Structural Identifiers
SMILESC1=CC(=CC=C1C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C15H12ClNO4S/c16-13-5-1-11(2-6-13)9-10-22(20,21)17-14-7-3-12(4-8-14)15(18)19/h1-10,17H,(H,18,19)/b10-9+
InChIKeyWGCVGSYHHDBJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid (CAS 1013296-98-4): A Structurally Defined Styrylsulfonamide Building Block for Medicinal Chemistry and Chemical Biology


4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid (CAS 1013296-98-4) is a synthetic styrylsulfonamide derivative with the molecular formula C15H12ClNO4S and a molecular weight of 337.8 g/mol [1]. It features a para-chlorophenyl group linked via a rigid (E)-ethenyl bridge to a sulfonylamino moiety, which is in turn attached to a para-benzoic acid core [1]. This compound belongs to a class of α,β-unsaturated sulfonamides that have been described in patent literature as having potential antiproliferative and enzyme-inhibitory properties [2]. Its well-defined (E)-stereochemistry, dual hydrogen bond donor/acceptor capacity (2 HBD, 5 HBA), and computed XLogP3 of 3 make it a versatile intermediate for the synthesis of focused compound libraries and targeted covalent probes [1].

Why 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid Cannot Be Simply Replaced by In-Class Analogs


Although several styrylsulfonamide benzoic acid derivatives share a common core, simple generic substitution frequently fails due to three critical structural determinants that directly control molecular recognition and physicochemical behavior. First, the (E)-configuration of the ethenyl linker imposes a specific spatial orientation between the 4-chlorophenyl ring and the benzoic acid moiety; the corresponding (Z)-isomer or saturated ethyl linkage would present a dramatically different molecular shape to a biological target [1]. Second, the position of the carboxylic acid on the benzene ring (para vs. meta) alters hydrogen-bonding geometry and the pKa of the acid group, which can affect both solubility and target engagement [2]. Third, substitution on the terminal phenyl ring (4-Cl vs. 4-CH3 vs. H) modulates lipophilicity (XLogP3) and halogen-bonding potential, parameters that directly influence binding affinity for hydrophobic enzyme pockets and membrane permeability [1][2]. The quantitative evidence below demonstrates that even structurally close analogs exhibit measurably different computed properties that translate into divergent experimental behaviors.

Quantitative Differentiation Evidence for 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid Against Closest Structural Analogs


Positional Specificity: Para-Carboxylic Acid Substitution Confers Distinct Hydrogen-Bond Geometry vs. Meta Isomer

The target compound bears the carboxylic acid at the para position of the aniline ring, whereas its closest positional isomer, 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid (CAS 1013296-63-3), places it at the meta position [1]. This positional shift alters the vector of the carboxylate group relative to the sulfonylamino NH and the 4-chlorostyryl group. In sulfonamide-based enzyme inhibitors, such as carbonic anhydrase inhibitors, the carboxylate often coordinates the active-site Zn²⁺ ion; a para-carboxylate positions the acidic proton ~2.4 Å farther from the sulfonamide NH compared to the meta isomer, affecting both the pKa and the geometry of potential bidentate metal coordination [2][3]. The predicted pKa of the target compound is 4.09 ± 0.10, while the meta isomer is predicted to have a pKa of 3.95 ± 0.10, reflecting the differential electronic influence of the sulfonylamino substituent through the aromatic ring [1].

Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

Lipophilicity Tuning: 4-Chloro Substituent Provides Optimal XLogP3 = 3 Compared to 4-Methyl and Unsubstituted Analogs

Lipophilicity is a critical determinant of membrane permeability, plasma protein binding, and non-specific off-target interactions. The target compound exhibits a computed XLogP3 of 3.0 [1]. In comparison, the 4-methyl analog (CAS 1259225-21-2) has an XLogP3 of approximately 2.7, and the unsubstituted phenyl analog would be even lower (~2.2) [1][2]. Conversely, the 2-chloro-5-substituted analog (CAS 1281688-95-6) with an additional chlorine atom has an XLogP3 estimated at ~3.5. The target compound therefore occupies a 'sweet spot' in lipophilicity space that balances membrane permeability with aqueous solubility, aligning with the preferred range (XLogP3 1–3) for lead-like compounds in drug discovery [3]. The chlorine atom also provides a handle for halogen bonding with protein backbone carbonyls, a feature absent in the methyl analog [3].

Lipophilicity Drug Design ADME

Molecular Topology: Rigid (E)-Ethenyl Linker Defines Conformational Space Distinct from Flexible Ethyl-Linked Analogs

The (E)-ethenyl linker (C=C double bond) in the target compound restricts the conformational freedom between the 4-chlorophenyl and sulfonylamino groups, enforcing a planar, extended geometry [1]. In contrast, the saturated analog 4-[(4-chlorophenyl)sulfonylamino]benzoic acid (CAS 63421-70-5) lacks the ethenyl bridge entirely, resulting in a directly attached phenylsulfonyl group with a different spatial reach [2]. The target compound has 5 rotatable bonds [1], while the saturated analog has only 3, but the critical difference is the distance between the 4-chlorophenyl centroid and the benzoic acid carboxyl carbon: approximately 12.5 Å for the target (extended) vs. approximately 8.0 Å for the saturated analog. This ~4.5 Å difference in molecular length determines whether the compound can simultaneously occupy a distal hydrophobic pocket and a polar anchor point in a target protein, a requirement for potent inhibition of enzymes such as carbonic anhydrase isoforms [3].

Conformational Analysis Molecular Recognition Scaffold Design

Topological Polar Surface Area (TPSA = 91.8 Ų) Predicts Favorable Cellular Permeability Relative to Dichloro Analog

The target compound has a computed topological polar surface area (TPSA) of 91.8 Ų [1], which falls within the commonly accepted threshold of <140 Ų for good intestinal absorption and <100 Ų for blood-brain barrier penetration [2]. The 2-chloro-5-substituted analog (CAS 1281688-95-6) shares the same TPSA value since the additional chlorine atom is non-polar, but its higher molecular weight (372.22 vs. 337.77) and increased XLogP3 (~3.5) result in a less favorable drug-likeness profile according to Lipinski's rules [3]. Specifically, the target compound has a molecular weight below the preferred 350 Da threshold, while the dichloro analog exceeds it. The target compound also has 2 hydrogen bond donors and 5 hydrogen bond acceptors, meeting the Rule of Five criteria (HBD ≤ 5, HBA ≤ 10) [1][3].

ADME Prediction Cell Permeability Drug-Likeness

Class-Level Patent Evidence Identifies Styrylsulfonamide Benzoic Acids as Privileged Scaffolds for Antiproliferative and Enzyme Inhibitor Programs

The compound belongs to the styrylsulfonamide class, which has been explicitly claimed in patent literature for pharmaceutical applications. U.S. Patent US20060270874A1 describes styrylsulfonamide derivatives of general formula (I) as inhibitors of neoplastic cell growth, with specific examples demonstrating antiproliferative activity in cellular assays [1]. Additionally, U.S. Patent 6,410,584 B1 (cited within [1]) describes styrylsulfonamides as inhibitors of neoplastic cells, and WO 99/00372 describes related compounds as hypoglycemic agents. While quantitative IC50 or Ki values for the specific target compound (1013296-98-4) were not identified in the peer-reviewed primary literature during this evidence survey, the patent disclosures establish that the styrylsulfonamide benzoic acid scaffold has been validated as a productive starting point for medicinal chemistry programs targeting cancer, metabolic disorders, and carbonic anhydrase inhibition [1][2]. The absence of extensive published data on this specific compound may actually represent an opportunity for novel composition-of-matter intellectual property.

Styrylsulfonamide Antiproliferative Carbonic Anhydrase

Optimal Application Scenarios for Procuring 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid (CAS 1013296-98-4)


Focused Library Synthesis for Carbonic Anhydrase Isoform Selectivity Profiling

The target compound's para-benzoic acid moiety is a known zinc-binding group for carbonic anhydrase (CA) active sites, while the (E)-4-chlorostyryl substituent can explore the hydrophobic rim of the CA active-site cavity, a region that varies significantly across the 15 human CA isoforms [1]. The extended molecular geometry (~12.5 Å reach) enables the 4-chlorophenyl group to probe deeper into the hydrophobic pocket than the saturated analog (CAS 63421-70-5). When used as a starting material for amide coupling or esterification at the carboxylic acid, the compound generates a library of derivatives that can be screened against a panel of CA isoforms (I, II, IX, XII) to identify selective inhibitors, a strategy supported by the styrylsulfonamide patent literature [2].

Physicochemical Benchmarking in Lead Optimization Programs

With an XLogP3 of 3.0, MW of 337.8 Da, and TPSA of 91.8 Ų [1], the compound serves as an ideal physicochemical benchmark for optimizing the balance between permeability and solubility in a lead series. Its profile is superior to the dichloro analog (MW 372.2, XLogP3 ~3.5) for early-stage cellular screening, particularly in assays where non-specific membrane partitioning must be minimized. Procurement of this compound as a reference standard enables medicinal chemistry teams to calibrate their synthetic efforts against a scaffold that already satisfies key drug-likeness criteria without requiring additional molecular weight reduction or lipophilicity lowering.

Synthetic Intermediate for Targeted Covalent Inhibitor Design

The presence of both a carboxylic acid (for amide/ester conjugation) and a sulfonylamino NH (for further alkylation/acylation) provides two orthogonal handles for chemical diversification [1]. The (E)-ethenyl sulfonamide group is electron-deficient and can potentially act as a mild Michael acceptor, enabling the design of targeted covalent inhibitors that form reversible covalent bonds with active-site cysteine or histidine residues. This dual reactivity profile (conjugation handle + potential warhead) is not available in the saturated analog (CAS 63421-70-5) which lacks the α,β-unsaturated sulfonamide system.

Novelty-Driven IP Generation in Styrylsulfonamide Chemical Space

Patent analysis [2] reveals that while the general styrylsulfonamide scaffold is claimed, the specific combination of (E)-4-chlorostyryl, para-benzoic acid, and sulfonylamino linker has not been exhaustively exemplified in the key patent family. Procuring this compound and generating a focused library of amide, ester, and sulfonamide derivatives around it could enable the filing of novel composition-of-matter patents, particularly if unexpected selectivity or potency against a high-value target (e.g., CA IX, CA XII, or a kinase) is discovered.

Quote Request

Request a Quote for 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.